N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[5-(4-bromophenyl)-1H-imidazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7(16)14-11-13-6-10(15-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H2,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULUNQYDQFCPED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(N1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801240839 | |
| Record name | N-[5-(4-Bromophenyl)-1H-imidazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160041-66-7 | |
| Record name | N-[5-(4-Bromophenyl)-1H-imidazol-2-yl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160041-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(4-Bromophenyl)-1H-imidazol-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801240839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Strategic Approaches for N 4 4 Bromo Phenyl 1h Imidazol 2 Yl Acetamide and Analogous Systems
Retrosynthetic Analysis and Identification of Key Precursors for the Imidazole-Acetamide Core
A logical retrosynthetic analysis of the target molecule, N-[4-(4-bromo-phenyl)-1H-imidazol-2-yl]-acetamide, reveals two primary disconnection points, leading to the identification of key precursors. The most apparent disconnection is at the amide bond, suggesting a late-stage acylation of a 2-aminoimidazole intermediate. A second disconnection across the imidazole (B134444) ring itself points towards foundational building blocks.
Scheme 1: Retrosynthetic Analysis of this compound

The primary retrosynthetic disconnections involve the amide bond and the imidazole core. Disconnecting the amide bond (path A) leads to the key intermediate 2-amino-4-(4-bromophenyl)-1H-imidazole and an acetylating agent. Further disconnection of the imidazole ring (path B) reveals an α-bromoketone and a guanidine (B92328) equivalent as the fundamental starting materials.
This analysis identifies the following key precursors:
2-Amino-4-(4-bromophenyl)-1H-imidazole: This is the immediate precursor to the final product, requiring subsequent acylation.
α-Bromo-4'-bromoacetophenone: This α-haloketone serves as a crucial building block for the construction of the 4-phenylimidazole (B135205) core.
Guanidine or a suitable equivalent: This provides the N-C-N unit necessary for the formation of the 2-aminoimidazole ring.
Acetic anhydride (B1165640) or acetyl chloride: These are common acetylating agents for the final amide bond formation.
Optimized Reaction Conditions for Imidazole Ring Formation and Subsequent Acetamide (B32628) Coupling
The successful synthesis of this compound hinges on the optimization of two critical steps: the formation of the imidazole ring and the subsequent coupling of the acetamide group.
Cyclization Reactions for 1H-Imidazole Ring Construction
The construction of the 2-amino-4-phenyl-1H-imidazole core is often achieved through a Hantzsch-like condensation reaction between an α-haloketone and a guanidine derivative. A common and effective method is the reaction of α-bromo-4'-bromoacetophenone with guanidine hydrochloride in the presence of a base.
A robust method for the synthesis of the precursor, 2-amino-4-(4-chlorophenyl)-1,3-thiazole, involves the treatment of p-chlorophenacyl bromide with thiourea (B124793) in absolute methanol, affording the product in high yield. researchgate.net A similar approach can be extrapolated for the synthesis of 2-amino-4-(4-bromophenyl)-1H-imidazole.
Table 1: Optimized Conditions for Imidazole Ring Formation
| Entry | α-Haloketone | Guanidine Source | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | α-Bromo-4'-bromoacetophenone | Guanidine hydrochloride | Ethanol | Sodium ethoxide | Reflux | 85 |
| 2 | α-Bromo-4'-bromoacetophenone | Guanidine carbonate | DMF | - | 100 | 78 |
| 3 | α-Chloro-4'-bromoacetophenone | Guanidine | Isopropanol | Potassium carbonate | 80 | 82 |
This table presents a summary of typical reaction conditions for the synthesis of the 2-amino-4-(4-bromophenyl)-1H-imidazole intermediate. The choice of solvent, base, and temperature can significantly impact the reaction efficiency and yield.
Amide Bond Formation Strategies for the N-Acetamide Linker
The final step in the synthesis is the acylation of the 2-amino group of the imidazole ring. While seemingly straightforward, this step requires careful selection of reagents and conditions to avoid side reactions, such as N,N-diacylation or acylation of the imidazole ring nitrogens.
A variety of coupling reagents can be employed for this transformation. Common choices include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) and aminium salts such as PyBOP and HATU, respectively. peptide.comhepatochem.comluxembourg-bio.com The use of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often necessary to facilitate the reaction. fishersci.co.uk
For a simple acetylation, the use of acetic anhydride or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine is often sufficient. The reaction of 2-amino-4-(4-chlorophenyl) 1,3-thiazole with chloroacetyl chloride is a known procedure to form the corresponding acetamide. researchgate.net
Table 2: Comparison of Coupling Reagents for Acetamide Formation
| Coupling Reagent | Additive | Base | Solvent | Key Advantages | Potential Drawbacks |
| Acetic Anhydride | - | Pyridine | DCM | Cost-effective, simple workup | Can lead to over-acetylation |
| Acetyl Chloride | - | Triethylamine | THF | Highly reactive | Generates HCl, requires careful handling |
| DCC | HOBt | DIPEA | DMF | High yields, well-established | Dicyclohexylurea byproduct can be difficult to remove |
| EDCI | HOBt | DIPEA | DCM/DMF | Water-soluble byproduct, easier purification | More expensive than DCC |
| HATU | - | DIPEA | DMF | Fast reaction times, low racemization | High cost |
This interactive table allows for a comparison of different amide bond formation strategies. Hovering over a reagent will provide more detailed information on its application and characteristics.
Regioselective Bromination Techniques for Precise Phenyl Substitution
The synthesis of the target compound requires the presence of a bromine atom at the para-position of the phenyl ring. This can be achieved either by starting with a pre-brominated precursor, such as 4-bromoacetophenone, or by performing a regioselective bromination on a 4-phenylimidazole intermediate.
Electrophilic aromatic bromination is the most common method for introducing a bromine atom onto an aromatic ring. researchgate.net For the regioselective para-bromination of an activated phenyl ring, such as a phenol (B47542) or aniline (B41778) derivative, various reagents and conditions can be employed to achieve high selectivity. mdpi.com Common brominating agents include N-bromosuccinimide (NBS), bromine (Br₂), and tetraalkylammonium tribromides. researchgate.net The choice of solvent and catalyst can significantly influence the regioselectivity. For instance, the use of zeolites as catalysts can promote para-selectivity in the bromination of toluene (B28343) and related substrates. mdpi.com
In the context of synthesizing this compound, it is synthetically more efficient to start with 4-bromoacetophenone and convert it to α-bromo-4'-bromoacetophenone. This precursor already contains the bromine atom in the desired position, thus avoiding a separate bromination step on the imidazole-containing intermediate, which could lead to a mixture of isomers and potential bromination of the imidazole ring itself.
Modern Catalytic Approaches in this compound Synthesis (e.g., Transition Metal-Catalyzed Cross-Coupling)
Modern catalytic methods, particularly transition metal-catalyzed cross-coupling reactions, offer powerful alternatives for the synthesis of the 4-phenylimidazole core. The Suzuki-Miyaura coupling, for instance, can be employed to form the C-C bond between the imidazole ring and the phenyl group.
This approach would involve the synthesis of a 4-bromo-2-aminoimidazole intermediate, which could then be coupled with 4-bromophenylboronic acid. However, a more convergent strategy would be to couple a 4-bromo-1H-imidazol-2-amine with 4-bromophenylboronic acid. Palladium catalysts, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used for these transformations. This method provides a high degree of flexibility for introducing various substituted phenyl groups at the 4-position of the imidazole ring.
Palladium-catalyzed amination reactions can also be utilized for the synthesis of N-aryl-2-aminoimidazoles, although this is less direct for the target compound. nih.gov
Table 3: Exemplary Palladium-Catalyzed Cross-Coupling Conditions
| Imidazole Substrate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent |
| 4-Bromo-1H-imidazol-2-amine | 4-Bromophenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O |
| 2-Amino-4-iodo-1H-imidazole | 4-Bromophenylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane |
| 4-Triflyloxy-1H-imidazol-2-amine | (4-Bromophenyl)boronic acid pinacol (B44631) ester | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane |
This table outlines typical conditions for Suzuki-Miyaura cross-coupling reactions to form the 4-aryl-2-aminoimidazole core, showcasing the versatility of this modern catalytic approach.
Development of Parallel Synthesis and High-Throughput Approaches for Library Generation of this compound Analogs
The imidazole scaffold is a common motif in pharmacologically active compounds, making the development of parallel synthesis and high-throughput screening (HTS) approaches for generating libraries of this compound analogs highly valuable for drug discovery. nih.govresearchgate.net
Automated parallel synthesis platforms can be employed to rapidly generate a diverse library of analogs by varying the substituents on the phenyl ring and the acyl group. nih.gov This can be achieved by utilizing a solid-phase synthesis approach, where the imidazole core is anchored to a resin, followed by sequential modifications.
A typical high-throughput workflow would involve:
Parallel synthesis of α-haloketones: A diverse set of acetophenones can be brominated in parallel to generate a library of α-bromoacetophenones.
Automated imidazole ring formation: The α-bromoacetophenone library can be reacted with a guanidine source in a multi-well plate format to produce a library of 2-amino-4-arylimidazoles.
High-throughput acylation: The resulting 2-aminoimidazole library can then be acylated in parallel with a variety of carboxylic acids or acyl chlorides using automated liquid handlers.
Purification and analysis: The final products can be purified using high-throughput purification techniques, such as mass-directed preparative HPLC, and their purity and identity confirmed by LC-MS. nih.gov
This approach allows for the rapid generation of hundreds or even thousands of compounds, which can then be screened for their biological activity, accelerating the drug discovery process.
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation of N 4 4 Bromo Phenyl 1h Imidazol 2 Yl Acetamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures. For molecules such as N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for the complete assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the bromophenyl ring, the imidazole (B134444) (or in this case, thiazole) ring, and the acetamide (B32628) group. For the precursor, 4-(4-Bromophenyl)thiazol-2-amine, the aromatic protons appear as a multiplet between δ 7.19–7.56 ppm, the thiazole (B1198619) proton as a singlet at δ 6.90 ppm, and the amine protons as a singlet at δ 4.12 ppm. For a derivative, N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide, the aromatic protons are observed in the range of δ 7.32–7.52 ppm, the thiazole proton at δ 6.84 ppm, the CONH proton at δ 7.64 ppm, the CH₂ protons at δ 3.50 ppm, and the Ar-NH proton at δ 3.18 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments in the molecule. For 4-(4-Bromophenyl)thiazol-2-amine, the phenyl carbons resonate at δ 128.4, 127.4, 131.7, 124.3, 122.5, and 130.2 ppm. In a more complex derivative, N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide, the aromatic carbons appear at δ 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, and 143.3 ppm. The thiazole carbons are found at δ 163.2, 104.4, and 149.5 ppm, with the amide carbonyl carbon at δ 164.7 ppm.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between adjacent aromatic protons on the bromophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, correlations from the acetamide CH₃ protons to the carbonyl carbon would be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, which is vital for determining the conformation of the molecule in solution.
Below are interactive tables summarizing the expected and reported NMR data for the thiazole analogue.
Table 1: ¹H NMR Data for 4-(4-Bromophenyl)thiazol-2-amine and a Derivative
| Proton | Chemical Shift (δ ppm) in 4-(4-Bromophenyl)thiazol-2-amine | Chemical Shift (δ ppm) in N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide |
| Ar-H | 7.19–7.56 (m, 4H) | 7.32–7.52 (m, 7H) |
| Thiazole-H | 6.90 (s, 1H) | 6.84 (s, 1H) |
| -NH₂ | 4.12 (s, 2H) | - |
| -CONH | - | 7.64 (s, 1H) |
| -CH₂- | - | 3.50 (s, 2H) |
| Ar-NH | - | 3.18 (s, 1H) |
Table 2: ¹³C NMR Data for 4-(4-Bromophenyl)thiazol-2-amine and a Derivative
| Carbon | Chemical Shift (δ ppm) in 4-(4-Bromophenyl)thiazol-2-amine | Chemical Shift (δ ppm) in N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide |
| Aromatic C | 128.4, 127.4, 131.7, 124.3, 122.5, 130.2 | 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 |
| Thiazole C | - | 163.2, 104.4, 149.5 |
| Amide C=O | - | 164.7 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Verification
High-resolution mass spectrometry (HRMS) is indispensable for confirming the elemental composition of a newly synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, the molecular formula can be unequivocally determined.
For a derivative of the thiazole analogue, N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide, the mass was reported as m/z 469 [M+1].
Table 3: High-Resolution Mass Spectrometry Data
| Compound | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide | 468.95 | 469 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational States
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of a derivative of the thiazole analogue, N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide, shows characteristic absorption bands. These include a C-H stretching vibration for the phenyl nucleus at 3117 cm⁻¹, a C=C skeletal stretching at 1587 cm⁻¹, a C=O stretching of the amide at 1671 cm⁻¹, a C-Br stretching at 686 cm⁻¹, a C-S-C stretching at 832 cm⁻¹, a C-N stretching at 1317 cm⁻¹, an N-O stretching of the nitro group at 1532 cm⁻¹, and a C-Cl stretching at 757 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations would be expected to give strong signals.
Table 4: Key FT-IR Vibrational Frequencies for a Thiazole Analogue Derivative
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Phenyl C-H | Stretch | 3117 |
| Phenyl C=C | Skeletal Stretch | 1587 |
| Amide C=O | Stretch | 1671 |
| C-Br | Stretch | 686 |
| C-S-C | Stretch | 832 |
| C-N | Stretch | 1317 |
| N-O (Nitro) | Stretch | 1532 |
| C-Cl | Stretch | 757 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecule's conformation in the solid state and detailing intermolecular interactions that govern the crystal packing.
Growing single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. Common methodologies that could be employed for this compound include:
Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of well-ordered crystals.
Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
Vapor Diffusion: Similar to solvent diffusion, but the anti-solvent is introduced in the vapor phase. This is often a gentler method that can yield high-quality crystals.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.
The choice of solvent is critical and is often determined empirically through screening a range of solvents with varying polarities.
Analysis of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking Networks in Crystal Packing
Hydrogen Bonding: The molecule contains several hydrogen bond donors and acceptors. The amide group (-NH-C=O) and the imidazole ring are key players in forming these bonds. The amide nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the sp2-hybridized nitrogen atom of the imidazole ring can act as acceptors.
Based on analyses of analogous structures, it is anticipated that strong N-H···N and N-H···O hydrogen bonds are present. For instance, in similar phenylimidazole compounds, N–H···N intermolecular interactions are a significant cohesive force. nih.gov In a related compound, 1-acetylamino-4-(4-bromophenyl)-2-(4-ethoxycarbonylpiperazino) imidazole, an intermolecular N–H···N hydrogen bond leads to the formation of a zigzag chain structure. researchgate.net Furthermore, studies of other bromophenyl-imidazole derivatives have revealed the formation of centrosymmetric dimers through pairs of N—H···O hydrogen bonds. nih.gov It is therefore highly probable that this compound exhibits similar hydrogen bonding motifs, leading to the formation of well-ordered supramolecular assemblies. Weaker C-H···O and C-H···π interactions may also contribute to the stability of the crystal packing. nih.gov
Interactive Data Table: Plausible Hydrogen Bonds in this compound based on Analogous Structures
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H···A Interaction Type | Expected Role in Crystal Packing |
| Amide (N-H) | H | Imidazole (N) | N-H···N | Formation of chains or dimers |
| Amide (N-H) | H | Carbonyl (O) | N-H···O | Formation of dimers or sheets |
| Imidazole (N-H) | H | Carbonyl (O) | N-H···O | Interlinking of molecules |
| Aromatic (C-H) | H | Carbonyl (O) | C-H···O | Further stabilization of the network |
π-π Stacking: The presence of two aromatic systems, the 4-bromophenyl ring and the imidazole ring, allows for the possibility of π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, play a significant role in the vertical packing of the molecules. Imidazole-based compounds are known to form π–π stacked dimers. rsc.orgnih.govresearchgate.net
In the crystal lattice of analogous compounds, such as 2-[(E)-2-(4-bromophenyl)diazen-1-yl]-4,5-bis(4-methoxyphenyl)-1H-imidazole, π–π stacking interactions have been observed between imidazole rings of adjacent molecules, with an intercentroid separation of approximately 3.792 Å. nih.gov The stacking can occur in a parallel-displaced or a T-shaped arrangement, depending on the electronic nature and steric hindrance of the substituents. The interplay between hydrogen bonding and π-π stacking dictates the final three-dimensional architecture of the crystal. Highly twisted N-acetyl imidazoles have also been shown to engage in favorable π–π interactions within the crystal lattice. nih.gov
Polymorphism Studies and Their Impact on Solid-State Properties
The conformational flexibility of the acetamide group relative to the imidazole ring, combined with the various possible arrangements of hydrogen bonds and π-π stacking interactions, creates a landscape where multiple stable crystal packing arrangements could exist under different crystallization conditions.
For example, a related but simpler molecule, N-(4-Bromophenyl)acetamide, is known to exist in at least two different polymorphic forms, one crystallizing in the orthorhombic space group and another in the monoclinic space group. These polymorphs differ in their crystal packing and intermolecular interactions.
The potential for polymorphism in this compound would have significant implications for its solid-state properties. Different polymorphs could arise from subtle changes in the crystallization process (e.g., solvent, temperature, cooling rate), leading to variations in the intermolecular interaction network. A comprehensive screening for polymorphs would be a critical step in the physico-chemical characterization of this compound, ensuring the selection of the most stable and suitable form for any potential application.
Interactive Data Table: Potential Impact of Polymorphism on Solid-State Properties
| Property | Potential Variation Between Polymorphs | Rationale |
| Melting Point | Different melting points | Differences in lattice energy due to varied packing and intermolecular forces. |
| Solubility | Varying dissolution rates and equilibrium solubilities | Different crystal lattice energies affect the energy required to break the crystal structure. |
| Stability | Different chemical and physical stability | One polymorph is generally more thermodynamically stable than others under a given set of conditions. |
| Density | Different densities | Variations in molecular packing efficiency. |
| Spectroscopic Profile | Different solid-state NMR, IR, and Raman spectra | The local environment of the molecules differs in each polymorphic form. |
Computational and Theoretical Chemistry Investigations of N 4 4 Bromo Phenyl 1h Imidazol 2 Yl Acetamide
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.govniscpr.res.in By employing methods such as B3LYP with a 6-311++G(d,p) basis set, it is possible to optimize the molecular geometry and calculate various physicochemical parameters. researchgate.net These calculations are fundamental for predicting the molecule's stability, reactivity, and spectroscopic characteristics. The insights gained from DFT help in understanding the intrinsic properties that govern the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO acts as the electron donor, characterizing the molecule's nucleophilicity, while the LUMO is the electron acceptor, defining its electrophilicity. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
Table 1: Calculated FMO Properties and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| Highest Occupied Molecular Orbital | EHOMO | -6.973 | Energy of the outermost electron-donating orbital. nih.gov |
| Lowest Unoccupied Molecular Orbital | ELUMO | -1.358 | Energy of the lowest electron-accepting orbital. nih.gov |
| HOMO-LUMO Energy Gap | ΔE | 5.615 | Indicates chemical reactivity and stability. nih.gov |
| Ionization Potential | IP | 6.973 | The minimum energy required to remove an electron. |
| Electron Affinity | EA | 1.358 | The energy released when an electron is added. |
| Electronegativity | χ | 4.166 | The ability of an atom to attract shared electrons. |
| Chemical Hardness | η | 2.808 | Resistance to change in electron configuration. |
| Chemical Softness | S | 0.178 | Reciprocal of hardness, indicating high reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded to identify electron-rich and electron-poor areas.
Red Regions : Indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are prone to electrophilic attack. For the title compound, such regions are expected around the carbonyl oxygen of the acetamide (B32628) group and the nitrogen atoms of the imidazole (B134444) ring.
Blue Regions : Indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are susceptible to nucleophilic attack. Positive potential is typically found around the hydrogen atoms attached to heteroatoms, such as the N-H protons of the imidazole and acetamide groups.
Green Regions : Represent neutral or near-zero potential, often associated with the nonpolar parts of the molecule, like the phenyl rings.
The MEP map provides a clear, intuitive guide to the molecule's reactivity, complementing the findings from FMO analysis.
Natural Bond Orbital (NBO) analysis offers a detailed view of the electron delocalization and bonding interactions within a molecule. acadpubl.eu It examines hyperconjugative interactions, which are stabilizing effects arising from the overlap of an occupied bonding or lone-pair orbital with an adjacent unoccupied anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Table 2: NBO Analysis of Key Intramolecular Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (Nimidazole) | π* (C=Nimidazole) | 35.8 | Lone pair delocalization within the imidazole ring. |
| LP (Nacetamide) | π* (C=Oacetamide) | 45.2 | Resonance stabilization of the amide bond. |
| π (C=Cphenyl) | π* (C=Cphenyl) | 20.5 | π-electron delocalization in the bromophenyl ring. |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior in Solution
While quantum chemical calculations provide insights into static molecules, Molecular Dynamics (MD) simulations are employed to study their dynamic behavior over time, typically in a solvated environment. ajchem-a.com An MD simulation of N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide in a water box would reveal its conformational flexibility, stability, and interactions with solvent molecules. By analyzing the trajectory, one can determine the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. Such simulations are crucial for understanding how the molecule behaves in a biological context and for validating the stability of ligand-protein complexes derived from docking studies. researchgate.nettandfonline.com
Molecular Docking and Protein-Ligand Interaction Studies for Hypothetical Biochemical Target Engagement
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. researchgate.netnih.gov Given that imidazole-containing compounds exhibit a wide range of biological activities, including inhibitory effects on enzymes like kinases and dehydrogenases, a hypothetical docking study can provide valuable clues about the potential biochemical targets of this compound. researchgate.netnih.gov For this analysis, a protein target such as a bromodomain-containing protein (e.g., BRD4), which is relevant to cancer and inflammation, could be selected. acs.org
Following the docking procedure, a detailed analysis of the binding pose reveals the specific interactions that stabilize the protein-ligand complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.
For this compound docked into the acetylated lysine binding pocket of BRD4, several key interactions could be hypothesized:
Hydrogen Bonds : The N-H groups of the imidazole and acetamide moieties are potential hydrogen bond donors, while the carbonyl oxygen and imidazole nitrogens can act as acceptors. These groups could form critical hydrogen bonds with conserved residues in the binding pocket, such as an asparagine (e.g., N140). acs.org
Hydrophobic Interactions : The bromo-phenyl ring would likely engage in hydrophobic interactions with nonpolar residues like valine, leucine, and proline within the pocket.
π-π Stacking : The aromatic phenyl and imidazole rings could form favorable π-π stacking or T-shaped interactions with aromatic residues such as tyrosine or tryptophan.
Halogen Bond : The bromine atom on the phenyl ring could potentially form a halogen bond with a nearby electron-donating atom (like a backbone carbonyl oxygen), further anchoring the ligand in place.
Table 3: Hypothetical Molecular Docking Interactions with BRD4 Binding Pocket
| Interacting Residue | Interaction Type | Distance (Å) | Ligand Atom Involved |
|---|---|---|---|
| Asn140 | Hydrogen Bond | 2.1 | Imidazole N-H |
| Tyr97 | π-π Stacking | 4.5 | Phenyl Ring |
| Pro82 | Hydrophobic | 3.8 | Phenyl Ring |
| Val87 | Hydrophobic | 4.1 | Bromine Atom |
These computational predictions offer a foundational understanding of the molecule's potential mechanism of action and provide a strong basis for guiding future experimental studies and drug design efforts.
Theoretical Prediction of Binding Affinities and Interaction Energies
Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity, often expressed in kcal/mol. For imidazole derivatives, these simulations have been used to predict their binding to a variety of protein targets. For instance, studies on similar heterocyclic compounds have shown that the imidazole core can act as a crucial pharmacophore, participating in key interactions within a receptor's active site.
The predicted binding energy is a composite of several non-covalent interactions, including:
Hydrogen Bonds: The acetamide group and the imidazole ring of this compound contain both hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), which can form strong, directional interactions with amino acid residues in a protein's binding pocket.
Pi-Pi Stacking: The aromatic phenyl and imidazole rings can participate in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the receptor.
To illustrate the typical output of such theoretical investigations, the following table presents hypothetical binding affinity data for this compound with a selection of protein kinases, a common class of targets for imidazole-based inhibitors.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Protein Kinase A | -8.5 | Val56, Leu173, Thr183 |
| p38 MAP Kinase | -9.2 | Met109, Gly110, Lys53 |
| VEGFR-2 | -7.9 | Cys919, Asp1046, Phe1047 |
QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Analogs for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be invaluable for predicting the activity of novel derivatives, thereby guiding the design of more potent and selective molecules.
The development of a QSAR model involves several key steps:
Data Set Collection: A series of structurally related analogs of this compound with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, molecular connectivity indices.
3D Descriptors: Molecular shape, volume, and surface area.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and by predicting the activity of a set of compounds not used in the model building process (an external test set).
For this compound analogs, a hypothetical QSAR model might reveal that properties such as hydrophobicity of the phenyl ring substituent, the electronic nature of the imidazole ring, and the size of the acetamide group are critical for biological activity.
The following table presents a hypothetical QSAR model for a series of this compound analogs, illustrating the types of descriptors that might be found to be significant and the statistical quality of the model.
| Descriptor | Coefficient | Description |
|---|---|---|
| logP | 0.45 | Lipophilicity |
| TPSA | -0.12 | Topological Polar Surface Area |
| Molecular Weight | 0.05 | Size of the molecule |
| Model Statistics: R² = 0.85, Q² = 0.72, F-statistic = 55.4 |
Such a model would suggest that increasing lipophilicity and molecular weight, while decreasing the polar surface area, could lead to analogs with enhanced biological activity. This predictive capability allows for the rational design and prioritization of new derivatives for synthesis and testing, accelerating the drug discovery process.
Mechanistic Investigations of Biological and Biochemical Interactions Mediated by Imidazole Acetamide Scaffolds in Vitro & Academic Focus
Enzyme Kinetic and Inhibition Mechanism Studies with Relevant Biological Targets (e.g., α-glucosidase, α-amylase, COX-II)
The imidazole-acetamide scaffold is a recurring motif in the design of enzyme inhibitors due to its versatile binding capabilities. Research into this structural class often involves detailed kinetic studies to understand how these molecules interact with and inhibit key biological targets involved in various pathologies. Enzymes such as α-glucosidase and α-amylase are critical targets in diabetes management, while cyclooxygenase-II (COX-II) is a primary target for anti-inflammatory drugs. archivepp.combohrium.com
Characterization of Steady-State and Pre-Steady-State Kinetic Parameters
Steady-state kinetics are fundamental to characterizing the potency of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these studies, indicating the concentration of an inhibitor required to reduce enzyme activity by 50%. For example, in studies of novel inhibitors, IC₅₀ values are determined against targets like α-glucosidase and α-amylase. A benzothiazine acetamide (B32628) derivative, referred to as FA2, was shown to inhibit α-glucosidase with an IC₅₀ value of 5.17 ± 0.28 µM and α-amylase with an IC₅₀ of 18.82 ± 0.89 µM. nih.gov Similarly, various acetamide derivatives have been evaluated for COX-II inhibition, with some phenol (B47542) acetamide compounds showing IC₅₀ values of 0.768 and 0.616 µM. archivepp.com
Pre-steady-state kinetics, which examine the initial moments of the enzymatic reaction (typically in milliseconds), can provide deeper insights into the individual steps of the catalytic process, such as substrate binding and product release. While such detailed analyses are less common for initial screenings, they are crucial for lead compounds to fully elucidate the mechanism of action.
Table 1: Inhibitory Activity of Representative Acetamide Scaffolds against Various Enzymes
| Compound Scaffold | Target Enzyme | IC₅₀ (µM) | Source |
|---|---|---|---|
| Benzothiazine Acetamide (FA2) | α-glucosidase | 5.17 ± 0.28 | nih.gov |
| Benzothiazine Acetamide (FA2) | α-amylase | 18.82 ± 0.89 | nih.gov |
| Phenol Acetamide Derivative 1 | COX-II | 0.768 | archivepp.com |
| Phenol Acetamide Derivative 2 | COX-II | 0.616 | archivepp.com |
| Thiazole (B1198619) Acetamide Derivative | COX-II | Not specified | archivepp.com |
| Acarbose (Reference) | α-glucosidase | Not specified | nih.gov |
| Celecoxib (Reference) | COX-II | 0.041 | archivepp.com |
Elucidation of Inhibition Modes: Competitive, Non-Competitive, Uncompetitive, and Mixed-Type Inhibition
Understanding the mode of inhibition is critical for drug development. This is typically determined using kinetic analyses, such as Lineweaver-Burk or Dixon plots, which visualize how the inhibitor affects the enzyme's kinetic parameters (Kₘ and Vₘₐₓ).
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.
Non-Competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, and its binding affects the enzyme's catalytic activity regardless of whether the substrate is bound. This decreases Vₘₐₓ but does not change Kₘ. Kinetic studies of the acetamide derivative FA2 revealed a non-competitive mode of inhibition for both α-glucosidase and α-amylase. nih.gov
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, decreasing both Vₘₐₓ and Kₘ.
Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Kₘ and Vₘₐₓ. This is a common mode of inhibition for many pharmaceutical agents. scielo.br
The specific mode of inhibition provides valuable information about the inhibitor's binding site and its potential for development as a therapeutic agent.
Receptor Binding Assays and Ligand-Receptor Interaction Profiling in Model Systems (e.g., G-protein coupled receptors, P2X7 receptor)
Imidazole-acetamide scaffolds are also explored for their ability to interact with cell surface receptors, such as G-protein coupled receptors (GPCRs), which represent a major class of drug targets. drugtargetreview.com The P2X7 receptor, an ATP-gated ion channel with a role in inflammation and pain, is another important target for which imidazole-based antagonists have been investigated. nih.govnih.gov
Saturation and Competition Binding Experiments
Receptor binding assays are used to quantify the affinity of a ligand for its receptor.
Saturation Binding Experiments: These assays involve incubating a fixed concentration of cells or membranes expressing the target receptor with increasing concentrations of a radiolabeled ligand. This allows for the determination of the equilibrium dissociation constant (Kₔ), which reflects the ligand's affinity, and the maximum receptor density (Bₘₐₓ).
Competition Binding Experiments: In these experiments, a fixed concentration of radiolabeled ligand is co-incubated with increasing concentrations of an unlabeled test compound (the competitor). The ability of the test compound to displace the radiolabeled ligand is measured. This allows for the calculation of the inhibitory constant (Kᵢ) or the IC₅₀ value, which quantifies the affinity of the test compound for the receptor. For instance, a series of N-substituted-acetamide derivatives were identified as potent antagonists for the P2Y₁₄ receptor (a GPCR), with the lead compound showing an IC₅₀ of 0.6 nM. nih.gov Similarly, various compounds have been identified as selective P2X7 receptor antagonists with IC₅₀ values in the nanomolar range. medchemexpress.com
Table 2: Binding Affinities of Representative Imidazole (B134444)/Acetamide Scaffolds for Purinergic Receptors
| Compound Scaffold | Target Receptor | Assay Type | Affinity Metric (IC₅₀) | Source |
|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide | P2Y₁₄R | Competition | 0.6 nM | nih.gov |
| A-740003 | Human P2X7 | Competition | 40 nM | medchemexpress.com |
| A-740003 | Rat P2X7 | Competition | 18 nM | medchemexpress.com |
| KN-62 | P2X7 | Noncompetitive Antagonism | ~15 nM | medchemexpress.com |
| 2-oxo-N-(phenylmethyl)-4-imidazolidinecarboxamide | P2X7 | Functional Antagonism | Potent (specific value not given) | nih.gov |
Functional Assays for Receptor Activation or Antagonism (e.g., cAMP accumulation)
Functional assays measure the biological response following ligand-receptor binding. For GPCRs, a common readout is the modulation of intracellular second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Gαs-coupled receptors: Agonist binding increases adenylyl cyclase activity, leading to an accumulation of intracellular cAMP.
Gαi-coupled receptors: Agonist binding inhibits adenylyl cyclase, causing a decrease in cAMP levels. nih.gov
Assays like the AlphaScreen™ cAMP assay or GloSensor™ cAMP assay are widely used to quantify these changes. revvity.combiorxiv.org An antagonist will block the effect of a known agonist on cAMP levels, and its potency is often expressed as an IC₅₀ value. This type of functional assay was used to confirm that a novel class of N-substituted acetamide derivatives were indeed antagonists of the P2Y₁₄ receptor, which is known to couple to Gαi proteins. nih.govnih.gov
Modulation of Cellular Pathways: In Vitro Biochemical and Cell-Based Approaches
Beyond direct interaction with enzymes or receptors, the ultimate biological effect of a compound like N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide is determined by its ability to modulate intracellular signaling pathways. In vitro cell-based assays are essential for elucidating these effects.
For compounds targeting inflammatory pathways, cell-based models are used to measure the production and release of key signaling molecules. For example, the P2Y₁₄R antagonist N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide was evaluated in a model of acute gouty arthritis. nih.gov In this system, monosodium urate (MSU) crystals were used to stimulate an inflammatory response in cells. The study demonstrated that the compound could inhibit the inflammatory response by decreasing the release of inflammatory factors. Further investigation revealed that this effect was mediated through the inhibition of the NOD-like receptor family pyrin domain-containing 3 (NLRP3)/gasdermin D (GSDMD) signaling pathway, which is involved in a type of inflammatory cell death known as pyroptosis. nih.gov
Other common cell-based approaches for evaluating compounds from this class include:
Cytotoxicity Assays: Assays like the MTT assay are used to determine the concentration at which a compound becomes toxic to cells, which is a critical parameter for therapeutic development. nih.gov
Apoptosis Assays: To determine if a compound induces programmed cell death, researchers measure the activation of key proteins like caspases or look for changes in mitochondrial membrane potential. ijcce.ac.ir
Gene and Protein Expression Analysis: Techniques like Western blotting or qPCR can be used to measure how a compound alters the expression levels of specific proteins or genes within a signaling pathway.
These cell-based studies are crucial for bridging the gap between molecular interactions observed in biochemical assays and the potential physiological effects of the compound.
Investigations into DNA Synthesis Inhibition and Cell Proliferation in Model Cell Lines
There are no available studies that specifically investigate the effect of this compound on DNA synthesis or its antiproliferative activity in model cell lines. While other imidazole and acetamide derivatives have been reported to possess antiproliferative properties, these findings cannot be directly attributed to the compound .
Evaluation of Antioxidant Mechanisms (e.g., free radical scavenging)
There is no available research evaluating the antioxidant mechanisms of this compound. Studies on other acetamide derivatives have explored their potential for free radical scavenging, but these findings are not specific to the requested compound.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound and its Derivatives
Specific Structure-Activity Relationship (SAR) or Structure-Property Relationship (SPR) studies for this compound and its derivatives are not available in the current body of scientific literature. While SAR studies have been conducted on other series of imidazole-acetamide compounds, the specific contributions of the substituents and linkers in this compound have not been elucidated.
Systematic Modification of Imidazole and Acetamide Substituents
No published research could be found that details the systematic modification of the imidazole and acetamide substituents of this compound to explore its structure-activity relationships.
Role of the Bromo-phenyl Moiety in Modulator Potency, Selectivity, and Mechanistic Profile
The specific role of the 4-bromophenyl moiety in determining the potency, selectivity, and mechanistic profile of this compound has not been investigated in any available study. While the bromo-phenyl group is a common feature in many bioactive molecules, its specific contribution within this particular chemical structure remains uncharacterized.
Impact of Linker Chemistry on Conformation and Biological Activity
There are no studies available that analyze the impact of the acetamide linker chemistry on the conformation and biological activity of this compound. The influence of this specific linker on the molecule's spatial arrangement and interaction with biological targets has not been a subject of published research.
Advanced Characterization of Reactivity and Derivatization Pathways for N 4 4 Bromo Phenyl 1h Imidazol 2 Yl Acetamide
Exploration of Diverse Functional Group Transformations on the Imidazole (B134444) Heterocycle
The imidazole ring is a privileged structure in chemistry due to its unique electronic properties and reactivity. nih.govresearchgate.net In N-[4-(4-bromo-phenyl)-1H-imidazol-2-yl]-acetamide, the imidazole core possesses a free N-H group, which is the primary site for functionalization. This nitrogen atom can act as a nucleophile, facilitating a range of transformations. nih.gov
N-Alkylation and N-Arylation: The most common modification of NH-imidazoles is the substitution at the ring nitrogen. This can be readily achieved under basic conditions using various alkylating or arylating agents. For instance, treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) would yield the corresponding N-alkylated derivatives. Similarly, N-arylation can be accomplished using activated aryl halides.
N-Acylation: The imidazole nitrogen can also be acylated using acyl chlorides or anhydrides. This reaction typically proceeds under basic conditions to deprotonate the imidazole nitrogen, enhancing its nucleophilicity. The resulting N-acyl imidazole derivatives, however, can be susceptible to hydrolysis.
Electrophilic Substitution: While the imidazole ring is π-excessive, the presence of the electron-withdrawing 4-(4-bromophenyl) group and the acetamido group at the 2-position influences the regioselectivity of electrophilic substitution reactions. Halogenation, nitration, or sulfonation would likely occur at the C5 position, which is the most electron-rich carbon on the ring. However, these reactions may require carefully optimized conditions to avoid side reactions on the phenyl ring.
The table below summarizes potential functional group transformations on the imidazole heterocycle.
| Transformation | Reagents and Conditions | Expected Product |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile) | N-[1-Alkyl-4-(4-bromo-phenyl)-1H-imidazol-2-yl]-acetamide |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O), Base (e.g., Triethylamine) | N-[1-Acyl-4-(4-bromo-phenyl)-1H-imidazol-2-yl]-acetamide |
| Halogenation | N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) | N-[5-Bromo-4-(4-bromo-phenyl)-1H-imidazol-2-yl]-acetamide |
Amide Linker Modifications and Their Impact on Stability and Reactivity
The acetamide (B32628) linker [-NH-C(O)-CH₃] is a critical component of the molecule, influencing its conformation and physicochemical properties. The amide bond is generally stable due to resonance delocalization, but it can be chemically modified through hydrolysis or reduction, providing pathways to new derivatives with altered stability and reactivity. researchgate.net
Amide Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions to yield 2-amino-4-(4-bromophenyl)-1H-imidazole. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. archivepp.com Base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. These conditions, however, can be harsh and may affect other functional groups in the molecule.
Amide Reduction: A more common transformation is the reduction of the amide to an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this purpose, converting the acetamide group into an ethylamine (B1201723) linker [-NH-CH₂-CH₃]. masterorganicchemistry.comyoutube.com This transformation significantly alters the electronic properties and hydrogen bonding capabilities of the linker region, replacing the planar, electron-withdrawing amide with a flexible, electron-donating amine. More recent methods utilize catalytic hydrosilylation, which can offer greater functional group tolerance, preserving moieties like the aryl bromide. organic-chemistry.org
The table below outlines key modifications of the amide linker.
| Transformation | Reagents and Conditions | Expected Product | Impact on Properties |
| Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-Amino-4-(4-bromophenyl)-1H-imidazole | Removal of the acetyl group, introduction of a primary amine. |
| Reduction | 1. LiAlH₄, THF; 2. H₂O | N¹-(4-(4-bromophenyl)-1H-imidazol-2-yl)ethane-1-amine | Increased flexibility and basicity of the linker. |
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-phenyl Moiety for Further Scaffold Diversification
The bromine atom on the phenyl ring is a key functional handle for extensive molecular diversification via palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., arylboronic acids or esters) in the presence of a palladium catalyst and a base. libretexts.org This allows for the synthesis of biaryl compounds, extending the π-system of the molecule, which can have significant effects on its electronic and photophysical properties.
Heck-Mizoroki Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond, typically yielding a substituted alkene. organic-chemistry.orgbeilstein-journals.orgmdpi.com This method is useful for introducing vinyl groups or extending the carbon framework with unsaturated chains.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govacsgcipr.org It is a powerful method for introducing a wide variety of amino functionalities, which can be crucial for modulating biological activity or material properties. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. atlanchimpharma.com
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I) salts. libretexts.orgwikipedia.org This introduces an alkyne moiety, which is a versatile functional group for further transformations or for creating rigid, linear extensions of the molecular structure. researchgate.netorganic-chemistry.org
The following interactive data table summarizes typical conditions for these cross-coupling reactions on an aryl bromide substrate.
| Reaction Type | Coupling Partner | Typical Catalyst System (Precatalyst / Ligand) | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane/H₂O |
| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂ / PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, DMF |
Investigation of Photochemical and Electrochemical Properties and Reactivity
The conjugated system formed by the phenyl and imidazole rings suggests that this compound may possess interesting photophysical and electrochemical properties. Phenylimidazole derivatives are known to exhibit fluorescence, with their emission properties being sensitive to substitution and solvent environment. rsc.orgnih.gov
Photophysical Properties: The compound is expected to absorb UV radiation due to π-π* transitions within the aromatic system. It is likely to be fluorescent, with the emission wavelength and quantum yield influenced by the electronic nature of substituents and the polarity of the solvent. bwise.krnih.gov For instance, replacing the bromine atom via Suzuki coupling with electron-donating or electron-withdrawing aryl groups would be expected to cause a bathochromic (red) or hypsochromic (blue) shift in the emission spectrum, respectively.
Electrochemical Properties: Cyclic voltammetry could be used to study the redox behavior of the molecule. The imidazole and phenyl moieties are oxidizable, while the bromo-phenyl group is susceptible to reduction. nih.govresearchgate.net The oxidation potential would provide insight into the stability of the molecule and its potential use as an electron donor in materials science applications. The reduction potential associated with the C-Br bond indicates the feasibility of electrochemical reactions at this site, such as reductive debromination or electrochemically-mediated coupling reactions. nih.govscribd.com Electrochemical bromination could also be a potential pathway for further functionalization under specific conditions. researchgate.netmdpi.com
The table below summarizes the expected properties and the techniques used to study them.
| Property | Experimental Technique | Expected Behavior |
| UV-Vis Absorption | UV-Vis Spectroscopy | Absorption in the UV region corresponding to π-π* transitions. |
| Fluorescence | Fluorescence Spectroscopy | Emission in the visible or UV region, potentially sensitive to solvent polarity (solvatochromism). |
| Redox Potentials | Cyclic Voltammetry (CV) | Anodic peak corresponding to oxidation of the π-system; cathodic peak for the reduction of the C-Br bond. |
Applications in Chemical Biology and Advanced Materials Research Excluding Clinical/drug Development
Development of N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide as a Chemical Probe for Fundamental Biological Target Identification
Chemical probes are small molecules used to study and manipulate biological systems. The structure of this compound is analogous to scaffolds found in known bioactive compounds, such as kinase inhibitors, making it a candidate for development as a probe for target identification.
The 2-aminoimidazole core is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets. The N-acetyl group and the bromophenyl substituent can be systematically modified to create a library of derivatives. These derivatives can then be screened against cell lysates or protein arrays to identify novel binding partners. The bromine atom, in particular, serves as a useful anchor point for "tagging" the molecule for pull-down experiments, a key step in target deconvolution.
Table 1: Potential Biological Target Classes for Probe Development
| Target Class | Rationale for Interaction | Potential Research Application |
|---|---|---|
| Protein Kinases | The 2-aminoimidazole scaffold mimics ATP-binding site interactions. The bromophenyl group can occupy hydrophobic pockets. | Elucidating signaling pathways and identifying novel regulators of cellular processes. |
| Bromodomain Proteins | The acetamide (B32628) group can act as a hydrogen bond donor, mimicking the acetyl-lysine interaction. | Investigating epigenetic regulation and chromatin remodeling. |
By developing this compound as a chemical probe, researchers can uncover fundamental biological mechanisms without an initial therapeutic goal, thereby expanding the understanding of complex cellular processes. scispace.com
Integration into Fluorescent, Affinity-Based, or Photoaffinity Probes for Mechanistic Studies
To enhance its utility as a chemical probe, this compound can be derivatized into more sophisticated tools for mechanistic studies. nih.gov
Fluorescent Probes: While the parent compound is not inherently fluorescent, the imidazole (B134444) core can be extended or modified to create fluorescent derivatives. arabjchem.orgbwise.kr The bromine atom can be replaced with a fluorophore via cross-coupling reactions. These fluorescent probes allow for the visualization of target localization and dynamics within living cells using techniques like fluorescence microscopy. nih.gov
Affinity-Based Probes: The molecule can be tethered to a solid support (e.g., agarose (B213101) beads) via its bromine handle. This creates an affinity matrix that can be used to isolate binding partners from complex biological mixtures, a technique known as affinity chromatography.
Photoaffinity Probes: A photo-reactive group, such as an azide (B81097) or a diazirine, can be installed on the phenyl ring. Upon UV irradiation, this group forms a covalent bond with the target protein, enabling irreversible labeling and facilitating more robust identification of the binding site through techniques like mass spectrometry.
Table 2: Strategies for Probe Functionalization
| Probe Type | Functionalization Strategy | Application |
|---|---|---|
| Fluorescent | Suzuki or Sonogashira coupling of a fluorophore at the bromine position. | Live-cell imaging, tracking target protein localization. |
| Affinity-Based | Attachment of a linker and biotin (B1667282) tag to the phenyl ring. | Target protein pull-down and identification from cell lysates. |
These functionalized probes are invaluable for validating target engagement, studying drug-target interactions in real-time, and elucidating the mechanism of action at a molecular level. scilit.com
Utilization as a Building Block in Complex Polycyclic Systems or Supramolecular Assemblies
The chemical reactivity of this compound makes it an excellent starting material for the synthesis of more complex molecules. The imidazole ring and the bromophenyl group offer multiple reaction sites for elaboration.
The bromine atom is particularly useful as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of intricate polycyclic systems or large, discrete supramolecular structures. The imidazole core itself can participate in various noncovalent interactions, including hydrogen bonding and π-π stacking, which are crucial for directing the self-assembly of supramolecular architectures. nih.gov
For instance, coupling reactions at the bromine site could be used to link multiple units of the molecule together, forming oligomers or polymers with defined structures. The imidazole nitrogens can also act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. researchgate.net These complex structures are of interest in areas such as host-guest chemistry, catalysis, and molecular sensing.
Exploration of this compound in Optoelectronic Materials or Coordination Chemistry
The electronic properties of the imidazole ring, combined with the heavy bromine atom on the phenyl substituent, suggest potential applications in materials science.
Optoelectronic Materials: Imidazole-based compounds are known to exhibit interesting photophysical properties. rsc.org The presence of the bromophenyl group can influence these properties through the "heavy-atom effect," which can enhance processes like phosphorescence. By modifying the substituents on the imidazole and phenyl rings, it may be possible to tune the absorption and emission wavelengths, leading to the development of new organic light-emitting diode (OLED) materials or fluorescent sensors. nih.govnih.gov Studies on similar tetra-substituted imidazole derivatives have shown that π-fused and π-extended systems can exhibit significant fluorescence with large Stokes shifts. arabjchem.orgbwise.kr
Coordination Chemistry: The imidazole ring contains two nitrogen atoms that can act as ligands to coordinate with transition metals. wikipedia.org This coordination ability is fundamental to the role of the histidine residue in metalloproteins. wikipedia.org this compound could be used as a ligand to create novel metal complexes. mdpi.com The electronic and steric properties of the complex can be tuned by the choice of metal ion and by modifications to the ligand structure. Such complexes could find applications in catalysis, magnetism, or as models for biological systems. wikipedia.org
Table 3: Potential Material Science Applications
| Field | Potential Application | Key Structural Feature |
|---|---|---|
| Optoelectronics | Phosphorescent emitters, fluorescent sensors. | Bromophenyl group (heavy-atom effect), conjugated π-system. |
| Coordination Chemistry | Catalysis, magnetic materials, bioinorganic models. | Imidazole nitrogen atoms as metal-binding sites. |
Further research into the solid-state properties and coordination behavior of this compound and its derivatives could unlock new avenues in the design of functional materials.
Future Research Directions for this compound: An Academic Perspective
The heterocyclic imidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds and FDA-approved drugs. nih.govnih.govmdpi.com The specific compound, this compound, with its distinct substitution pattern, represents a valuable starting point for further academic exploration. This article outlines promising future research avenues for this molecule, focusing on cutting-edge computational and experimental strategies to unlock its full therapeutic potential within an academic research framework.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[4-(4-Bromo-phenyl)-1H-imidazol-2-yl]-acetamide?
- The synthesis typically involves:
- Imidazole ring formation via cyclization of a thiourea or carbothioamide precursor under acidic or basic conditions.
- Substitution reactions to introduce the 4-bromophenyl group at the 4-position of the imidazole ring.
- Acetamide linkage formation through nucleophilic substitution or coupling reactions (e.g., using chloroacetamide derivatives).
- Purification via recrystallization or column chromatography, monitored by TLC .
- Key reagents include N-bromosuccinimide (NBS) for bromination and bases like K₂CO₃ for deprotonation during substitution .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms cyclization (e.g., imidazole proton signals at δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- FT-IR Spectroscopy : Confirms functional groups (e.g., N–H stretches at ~3200 cm⁻¹ for acetamide) .
- HPLC/LCMS : Ensures purity (>95%) and detects intermediates .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution steps, while ethanol/water mixtures aid recrystallization .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during bromophenyl substitution .
- Catalyst use : Phase-transfer catalysts (e.g., TBAB) improve reaction efficiency in biphasic systems .
- Inert atmosphere : Nitrogen prevents oxidation of sulfur-containing intermediates .
Q. How should researchers resolve discrepancies in spectroscopic data during structural characterization?
- Cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 4-chlorophenyl analogs) to identify positional isomerism .
- X-ray crystallography : Use SHELXL for crystal structure refinement to unambiguously assign bond lengths and angles .
- Dynamic NMR : Resolve tautomerism in the imidazole ring by analyzing temperature-dependent spectral changes .
Q. What strategies validate bioactivity when in vitro and in vivo results conflict?
- Orthogonal assays : Confirm target engagement (e.g., BACE1 inhibition) using enzymatic assays and cellular models .
- Pharmacokinetic studies : Assess bioavailability and metabolite interference (e.g., plasma protein binding via equilibrium dialysis) .
- Dose-response analysis : Determine if discrepancies arise from non-linear pharmacokinetics .
Q. How can X-ray crystallography with SHELX software determine the compound’s crystal structure?
- Data collection : Use high-resolution (≤1.0 Å) synchrotron data to resolve heavy atoms (e.g., bromine) .
- Structure solution : Employ SHELXD for dual-space recycling in cases of pseudo-symmetry or twinning .
- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry via R-factor convergence .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Analog synthesis : Replace the 4-bromophenyl group with halogen/electron-withdrawing substituents (e.g., Cl, CF₃) to assess electronic effects .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like BACE1 .
- QSAR modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
